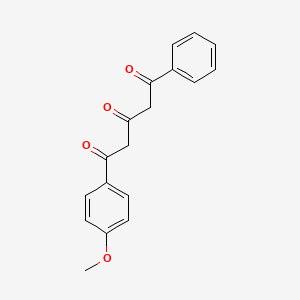

1-(4-Methoxyphenyl)-5-phenyl-1,3,5-pentanetrione

Description

1-(4-Methoxyphenyl)-5-phenyl-1,3,5-pentanetrione is a β-diketone-derived 1,3,5-triketone characterized by three ketone groups positioned at the 1, 3, and 5 positions of a pentane backbone. The compound features a 4-methoxyphenyl substituent at the 1-position and a phenyl group at the 5-position, imparting unique electronic and steric properties. It is synthesized via sodium hydride-mediated aroylation of β-diketones, yielding 77–86% under optimized conditions . This method represents a significant improvement over earlier approaches, such as alkali amide reactions in liquid ammonia (61% yield) or base-catalyzed ring-opening of 2-(p-methoxyphenyl)-6-phenyl-4-pyrone (yield unreported) . The compound serves as a versatile intermediate in synthesizing heterocycles like 4-pyrones and 4-pyridones, which are valuable in medicinal and materials chemistry .

Properties

CAS No. |

1678-17-7 |

|---|---|

Molecular Formula |

C18H16O4 |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-5-phenylpentane-1,3,5-trione |

InChI |

InChI=1S/C18H16O4/c1-22-16-9-7-14(8-10-16)18(21)12-15(19)11-17(20)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |

InChI Key |

LNAFUYNMMGWAEX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Sodium Hydride Mediated Aroylation of Benzoylacetone with Methyl Anisate

Procedure Summary:

- Reagents:

- Benzoylacetone (1-phenyl-1,3-butanedione)

- Methyl anisate (methyl 4-methoxybenzoate)

- Sodium hydride (50% dispersion in mineral oil)

- 1,2-Dimethoxyethane (monoglyme) as solvent

- Nitrogen atmosphere to avoid moisture and oxygen

- Conditions:

- Sodium hydride slurry is stirred and heated to reflux in monoglyme under nitrogen.

- Benzoylacetone is added to generate the dianion intermediate.

- Methyl anisate is then added slowly to maintain controlled hydrogen evolution.

- The mixture is refluxed for approximately 6 hours.

- After cooling, solvent is removed under reduced pressure to yield a thick paste.

- The product precipitates, is filtered, washed with water, and recrystallized from 95% ethanol.

- Yield: 77–86%

- Melting point: 120–121.5 °C

- Sodium hydride is pyrophoric and causes severe burns; handle under inert atmosphere with caution.

- Hydrogen gas evolution requires proper ventilation and explosion precautions.

Reaction Scheme:

Benzoylacetone dianion + Methyl anisate → this compound

This method is considered fairly general for the aroylation of β-diketones to form 1,3,5-triketones and has been successfully applied to other esters and diketones.

Comparative Data Table of Preparation Method

| Parameter | Sodium Hydride Aroylation Method | Base-Catalyzed Ring Opening of Pyrone | Claisen-type Acylation (Related) |

|---|---|---|---|

| Starting Materials | Benzoylacetone, Methyl anisate | 2-(p-Methoxyphenyl)-6-phenyl-4-pyrone | p-Methoxyacetophenone, Ethyl phenylpropiolate |

| Reaction Conditions | Reflux in monoglyme under N2, 6 hours | Base catalysis, unspecified conditions | Claisen acylation conditions |

| Yield | 77–86% | Not reported | ~50% (for pyrone product) |

| Purification | Filtration, recrystallization from ethanol | Not detailed | Not detailed |

| Product | This compound | Same compound (via ring opening) | 2-(p-Methoxyphenyl)-6-phenyl-4-pyrone |

| Safety Considerations | Sodium hydride handling, H2 evolution | Base handling | Standard organic synthesis precautions |

Discussion and Merits of the Sodium Hydride Aroylation Method

- Generality: This method is adaptable for the aroylation of various β-diketones with aromatic esters, allowing synthesis of symmetrical and unsymmetrical 1,3,5-triketones.

- Efficiency: High yields (up to 86%) with relatively straightforward work-up and purification.

- Scalability: The procedure is scalable with appropriate safety measures for sodium hydride and hydrogen gas management.

- Versatility: The method has been successfully extended to other esters such as methyl benzoate, methyl p-chlorobenzoate, and ethyl nicotinate with good yields.

Summary Table of Key Experimental Parameters

| Step | Details |

|---|---|

| Solvent | 1,2-Dimethoxyethane (monoglyme), dried and distilled |

| Base | Sodium hydride (50% dispersion in mineral oil) |

| Temperature | Reflux (~85 °C for monoglyme) |

| Reaction Time | 6 hours |

| Atmosphere | Nitrogen (to exclude moisture and oxygen) |

| Work-up | Removal of solvent under reduced pressure, filtration, washing with water, recrystallization from 95% ethanol |

| Product Yield | 77–86% |

| Product Melting Point | 120–121.5 °C |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-5-phenyl-1,3,5-pentanetrione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antitubercular Activity

Recent studies have highlighted the potential of 1-(4-Methoxyphenyl)-5-phenyl-1,3,5-pentanetrione in combating tuberculosis. The compound's structure allows for interactions that enhance its efficacy against Mycobacterium tuberculosis. For instance, it has been reported to exhibit significant antimicrobial activity with minimum inhibitory concentrations (MIC) that are competitive with established antitubercular agents .

Table 1: Antitubercular Activity of this compound

Anticancer Properties

The compound has also been explored for its anticancer properties. Studies indicate that derivatives of this compound can inhibit the growth of various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

Table 2: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | MDA-MB-231 (Breast Cancer) | 10 | |

| Derivative B | HeLa (Cervical Cancer) | 15 |

Organic Synthesis Applications

Synthesis of Novel Compounds

this compound is utilized as a precursor in the synthesis of various organic compounds. Its diketone structure allows for further modifications leading to the creation of complex molecules with potential biological activity. For example, it has been employed in the synthesis of pyrazolo[1,5-a]pyrimidines which are noted for their anticancer properties .

Analytical Chemistry Applications

Analytical Techniques

The compound's unique chemical structure makes it suitable for various analytical applications. It serves as a standard in chromatographic techniques due to its stability and distinct spectral properties. Studies have demonstrated its utility in high-performance liquid chromatography (HPLC) and mass spectrometry (MS), facilitating the identification and quantification of related compounds in complex mixtures .

Table 3: Analytical Applications

| Technique | Application |

|---|---|

| HPLC | Standard for separation and quantification |

| MS | Identification of metabolites in biological samples |

Case Studies

Case Study 1: Antitubercular Efficacy

In a recent study published in TSI Journals, researchers synthesized several derivatives based on this compound and evaluated their antitubercular activity against resistant strains of Mycobacterium tuberculosis. The study concluded that specific modifications to the phenyl groups significantly enhanced potency .

Case Study 2: Synthesis of Pyrazolo Compounds

Another research effort focused on using this compound as a key intermediate in synthesizing pyrazolo compounds that exhibited promising anticancer activity. The synthesized compounds were tested against various cancer cell lines, showing significant inhibition rates compared to controls .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-5-phenyl-1,3,5-pentanetrione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Table 1: Comparison of 1,3,5-Pentanetrione Derivatives

| Compound Name | Substituents | Synthesis Method | Yield | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | 1: 4-Methoxyphenyl; 5: Phenyl | NaH-mediated aroylation | 77–86% | 120–121.5 | 4-Pyrone/4-pyridone precursors |

| 1,5-Diphenyl-1,3,5-pentanetrione | 1,5: Phenyl | NaH-mediated aroylation | 82% | Not reported | Cyclic product synthesis |

| 1,5-Di(p-methoxyphenyl)-1,3,5-pentanetrione | 1,5: 4-Methoxyphenyl | NaH-mediated aroylation | 77% | Not reported | Heterocycle intermediates |

Substituent Effects on Reactivity and Yield

- This contrasts with 1,5-diphenyl-1,3,5-pentanetrione, which lacks electron-donating substituents but achieves a marginally higher yield (82%) . The difference may stem from steric hindrance or solubility variations during crystallization.

- Symmetrical vs. Asymmetrical Substitution : The symmetrical 1,5-di(p-methoxyphenyl) derivative (77% yield) exhibits reduced yield compared to its asymmetrical counterpart, possibly due to increased steric demands during the reaction .

Functional Utility in Downstream Reactions

1,3,5-Triketones are critical precursors for heterocycles:

- 4-Pyrones and 4-Pyridones : The reactivity of this compound in cyclization reactions is influenced by its substituents. The electron-rich 4-methoxyphenyl group may facilitate ring closure via nucleophilic attack, whereas phenyl groups in 1,5-diphenyl-1,3,5-pentanetrione could alter regioselectivity .

- Comparative Stability: The melting point of this compound (120–121.5°C) suggests higher crystallinity compared to non-methoxy analogs, which could impact purification and storage .

Biological Activity

1-(4-Methoxyphenyl)-5-phenyl-1,3,5-pentanetrione is a compound of significant interest in medicinal chemistry due to its unique structure and promising biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, potential anticancer effects, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of this compound is CHO, with a molecular weight of approximately 290.34 g/mol. Its structure features a pentanetrione backbone substituted with both a 4-methoxyphenyl and a phenyl group. This substitution pattern enhances its reactivity and biological properties compared to similar compounds.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . Antioxidants are crucial in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The compound has been shown to scavenge free radicals effectively, contributing to its potential therapeutic applications.

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives such as 1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one have demonstrated the ability to induce apoptosis in cancer cells through the activation of endoplasmic reticulum (ER) stress pathways . This mechanism suggests that similar compounds could exhibit comparable effects.

Case Studies

In vitro studies on related compounds have shown promising results against various cancer cell lines:

- Human Non-Small Cell Lung Cancer (NSCLC) : Compounds similar to this compound have induced apoptosis effectively without harming normal cells .

- Antiparasitic Activity : A simplified derivative demonstrated significant activity against Toxocara canis, showing lower cytotoxicity compared to traditional anthelmintics like albendazole .

Biological Activity Summary Table

Future Directions

Ongoing research is focused on optimizing the structure of this compound to enhance its biological activities while minimizing toxicity. The exploration of its interactions with various biological targets is crucial for understanding its full therapeutic potential.

Q & A

Q. What is the optimized synthesis procedure for 1-(4-methoxyphenyl)-5-phenyl-1,3,5-pentanetrione, and how does it compare to earlier methods?

The compound is synthesized via sodium hydride-mediated aroylation of β-diketones. Key steps include:

- Reacting benzoylacetone with methyl anisate in 1,2-dimethoxyethane.

- Extracting the product with ether, followed by aqueous acid precipitation and recrystallization from ethanol (yield: 77–86%, m.p. 120–121.5°C) . This method improves upon earlier approaches using alkali amides in liquid ammonia (61% yield) or base-catalyzed ring-opening of 2-(p-methoxyphenyl)-6-phenyl-4-pyrone (no reported yield) .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

- Melting point analysis (reported range: 120–121.5°C) to confirm purity .

- Chromatography (e.g., HPLC or TLC) to monitor reaction progress and byproduct formation.

- Spectroscopy (e.g., H/C NMR, IR) to verify the triketone structure and substituent positions.

Advanced Research Questions

Q. How does the sodium hydride-mediated aroylation mechanism differ from alkali amide-based methods?

Sodium hydride acts as a strong base, deprotonating β-diketones to form enolates that react with aromatic esters (e.g., methyl anisate). This avoids the hazards of liquid ammonia in earlier alkali amide methods and enhances scalability . Mechanistic studies should focus on enolate stability and ester electrophilicity, as demonstrated by the method’s success with diverse esters (e.g., methyl p-chlorobenzoate, ethyl nicotinate) .

Q. What strategies mitigate byproduct formation during the synthesis of 1,3,5-triketones?

Key strategies include:

Q. How can computational modeling predict the reactivity of this compound in cyclization reactions?

Density functional theory (DFT) can model the triketone’s keto-enol tautomerism and predict regioselectivity in cyclization to 4-pyrones or 4-pyridones. Experimental validation via trapping intermediates (e.g., enol ethers) is recommended to refine computational parameters .

Q. What are the challenges in detecting low-concentration degradation products of this compound in environmental samples?

As noted in odor and environmental analysis research, low analyte concentrations and matrix complexity require:

- High-sensitivity techniques : GC-MS or HPLC-MS/MS with pre-concentration steps (e.g., solid-phase extraction).

- Isotopic labeling : Tracking degradation pathways using C-labeled analogs .

Methodological Design & Data Analysis

Q. How should researchers design experiments to resolve contradictions in reported yields for analogous 1,3,5-triketones?

- Control variables : Standardize solvent purity, reaction temperature, and base stoichiometry.

- Reproducibility tests : Compare yields across multiple batches using the sodium hydride method (e.g., 82% for 1,5-diphenyl-1,3,5-pentanetrione vs. 77% for 1,5-di(p-methoxyphenyl) analog) .

- Statistical analysis : Apply ANOVA to assess significance of yield variations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.